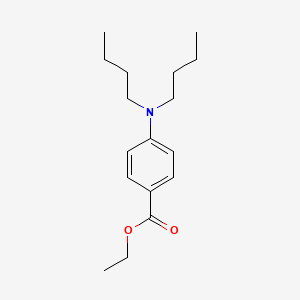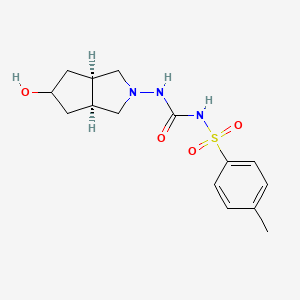
7beta-Hydroxygliclazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7beta-Hydroxygliclazide is a metabolite of gliclazide, a sulfonylurea class drug commonly used to manage type 2 diabetes mellitus. This compound is formed through the hydroxylation of gliclazide, specifically at the 7-beta position. The primary function of gliclazide is to stimulate insulin secretion from the pancreatic beta cells, thereby lowering blood glucose levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxygliclazide typically involves the hydroxylation of gliclazide. This can be achieved through enzymatic reactions using hydroxylase enzymes or through chemical hydroxylation using reagents like hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes where microorganisms or enzymes are used to convert gliclazide to its hydroxylated form. This method is preferred due to its specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7beta-Hydroxygliclazide undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced back to gliclazide under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of gliclazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7beta-Hydroxygliclazide has several applications in scientific research:
Chemistry: Used as a reference compound in analytical studies to understand the metabolism of gliclazide.
Biology: Studied for its effects on pancreatic beta cells and its role in insulin secretion.
Medicine: Investigated for its potential therapeutic effects and its pharmacokinetics in the human body.
Industry: Utilized in the development of new antidiabetic drugs and in the study of drug metabolism
Wirkmechanismus
The mechanism of action of 7beta-Hydroxygliclazide is similar to that of gliclazide. It binds to the sulfonylurea receptor on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent influx of calcium ions, which triggers the release of insulin .
Vergleich Mit ähnlichen Verbindungen
Gliclazide: The parent compound from which 7beta-Hydroxygliclazide is derived.
Glipizide: Another sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.
Glibenclamide: A sulfonylurea with a longer duration of action compared to gliclazide.
Uniqueness: this compound is unique due to its specific hydroxylation at the 7-beta position, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its metabolism, efficacy, and safety profile compared to other sulfonylureas .
Eigenschaften
Molekularformel |
C15H21N3O4S |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
1-[(3aS,6aR)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H21N3O4S/c1-10-2-4-14(5-3-10)23(21,22)17-15(20)16-18-8-11-6-13(19)7-12(11)9-18/h2-5,11-13,19H,6-9H2,1H3,(H2,16,17,20)/t11-,12+,13? |
InChI-Schlüssel |
JMHDCYDSYHLATB-FUNVUKJBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C[C@H]3CC(C[C@H]3C2)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CC(CC3C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dipotassium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414597.png)

![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
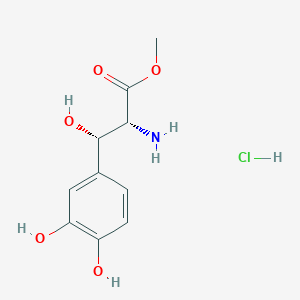
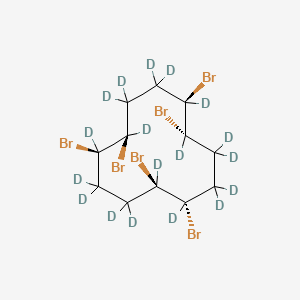
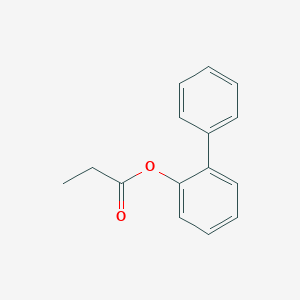
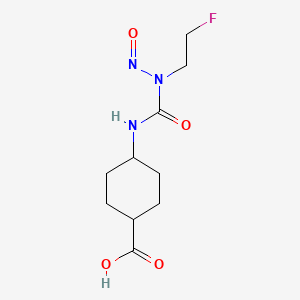

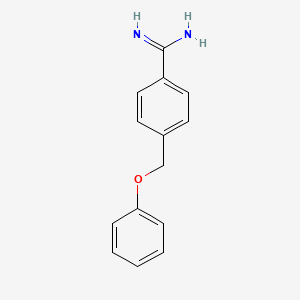

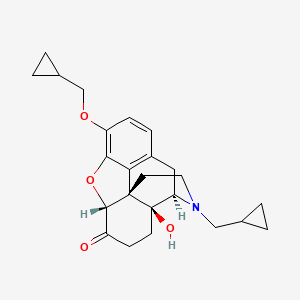
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
